(2R)-1-cyclohexylpropan-2-ol

Description

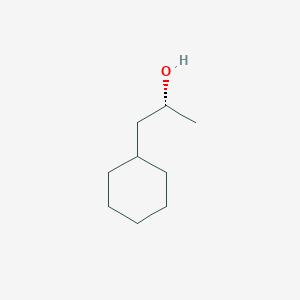

(2R)-1-Cyclohexylpropan-2-ol is a secondary alcohol characterized by a cyclohexyl group attached to the first carbon of a propan-2-ol backbone, with the hydroxyl group in the R-configuration at the second carbon.

Properties

IUPAC Name |

(2R)-1-cyclohexylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUJYGDGYXVQCZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Ketones: One common method to synthesize (2R)-1-cyclohexylpropan-2-ol involves the reduction of 1-cyclohexylpropan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperatures.

Hydroboration-Oxidation: Another method involves the hydroboration of 1-cyclohexylpropene followed by oxidation. This process uses borane (BH3) in tetrahydrofuran, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-1-cyclohexylpropan-2-ol can undergo oxidation reactions to form the corresponding ketone, 1-cyclohexylpropan-2-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form cyclohexylpropan-2-amine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: 1-cyclohexylpropan-2-one.

Reduction: Cyclohexylpropan-2-amine.

Substitution: 1-cyclohexyl-2-chloropropane.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of stereochemistry and chiral synthesis.

Biology:

- Investigated for its potential biological activity and interactions with enzymes.

Medicine:

- Explored for its potential use in pharmaceutical formulations due to its chiral nature.

Industry:

- Utilized in the production of fragrances and flavors.

- Applied in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-cyclohexylpropan-2-ol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key structural analogues and their properties:

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to cyclopropane or unsaturated analogues. This affects membrane permeability and metabolic stability.

- Molecular Size: The cyclohexyl substituent increases steric bulk relative to cyclopropyl or aromatic groups. This is reflected in hypothetical collision cross-section (CCS) values, which would likely exceed the 123.3 Ų ([M+H]⁺) reported for (2R)-1-(cyclopropylamino)propan-2-ol .

- Reactivity : Unsaturated analogues (e.g., cyclohexene in ) are more prone to oxidation or electrophilic addition than the saturated cyclohexyl derivative.

Adrenoceptor Binding ()

Indolyloxy-ethylaminopropan-2-ol derivatives () exhibit α1-, α2-, and β1-adrenoceptor affinity, highlighting the role of aromatic substituents in receptor interactions. In contrast, the cyclohexyl group in the target compound may reduce binding to these receptors due to its aliphatic nature, favoring interactions with hydrophobic pockets or enzymes like lipases.

Antiviral Potential ()

The cyclohexyl group could modulate pharmacokinetics by improving metabolic stability compared to smaller cyclopropane or amino groups .

Stereochemical and Functional Group Impact

- Stereochemistry : The R-configuration at C2 in the target compound may influence enantioselective interactions, as seen in chiral drugs like β-blockers.

- Functional Groups: Cyclohexyl vs. Alcohol Position: Moving the hydroxyl group to C1 (e.g., 1-cyclohexylpropan-1-ol) would alter hydrogen-bonding capacity and acidity (pKa ~16–18 vs. ~19–20 for secondary alcohols).

Biological Activity

(2R)-1-cyclohexylpropan-2-ol, a chiral organic compound, has attracted attention in various fields such as medicinal chemistry, biochemistry, and industrial applications due to its unique biological activities and interactions with biological systems. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a propan-2-ol backbone. Its molecular formula is , featuring a hydroxyl (-OH) functional group that plays a crucial role in its biological interactions. The stereochemistry of the compound is significant; the (2R) configuration influences its reactivity and interactions with biomolecules.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biological molecules, potentially altering their structure and function. Additionally, the hydrophobic cyclohexyl group enhances the compound's binding affinity to lipid membranes and proteins, which may influence its pharmacological effects.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, modulating their activity. Studies show that alcohols can affect enzyme kinetics by altering substrate binding or enzyme conformation.

Biological Activity

The biological activity of this compound has been explored in several contexts:

- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes due to its hydrophobic nature.

- Anti-inflammatory Properties : There is evidence suggesting that this compound may modulate inflammatory pathways by interacting with specific receptors involved in inflammation .

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates cytokine release | |

| Enzyme Interaction | Alters enzyme kinetics in specific pathways |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus growth. The compound was tested at various concentrations, showing a dose-dependent response where higher concentrations led to increased antimicrobial activity. The proposed mechanism involved disruption of the bacterial cell membrane integrity due to the hydrophobic cyclohexyl group.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with its enantiomer and other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2S)-1-cyclohexylpropan-2-ol | Enantiomer with opposite configuration | Different biological effects |

| 1-cyclohexylpropan-1-ol | Hydroxyl on first carbon | Less hydrophobic interactions |

| Cyclohexanol | Simpler alcohol without propanol backbone | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.